molecular formula C19H42ClN B11994834 Methyl-octadecyl-amine, hydrochloride CAS No. 2787-53-3

Methyl-octadecyl-amine, hydrochloride

Cat. No.: B11994834
CAS No.: 2787-53-3
M. Wt: 320.0 g/mol
InChI Key: NNKSAZWMTWKXLD-UHFFFAOYSA-N
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Description

Methyl-octadecyl-amine, hydrochloride is an organic compound with the molecular formula C19H42ClN. It is a derivative of octadecylamine, where a methyl group is attached to the nitrogen atom, and it is present in its hydrochloride salt form. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-octadecyl-amine, hydrochloride typically involves the methylation of octadecylamine. One common method is the reaction of octadecylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C18H37NH2+CH3IC18H37N(CH3)H+HIC18H37NH2 + CH3I \rightarrow C18H37N(CH3)H + HI C18H37NH2+CH3I→C18H37N(CH3)H+HI

The resulting methyl-octadecylamine is then converted to its hydrochloride salt by reacting with hydrochloric acid:

C18H37N(CH3)H+HClC18H37N(CH3)HHClC18H37N(CH3)H + HCl \rightarrow C18H37N(CH3)H \cdot HCl C18H37N(CH3)H+HCl→C18H37N(CH3)H⋅HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl-octadecyl-amine, hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Quaternary ammonium salts or amides.

Scientific Research Applications

Pharmaceutical Applications

Methyl-octadecyl-amine, hydrochloride is utilized in the pharmaceutical industry primarily as an intermediate in drug synthesis and formulation. Its role as a surfactant aids in enhancing the solubility and bioavailability of poorly soluble drugs.

Case Study: Drug Delivery Systems

Recent research has highlighted the use of octadecylamine derivatives in the development of solid lipid nanoparticles for drug delivery. These systems improve the encapsulation efficiency and stability of hydrophobic drugs, thereby enhancing their therapeutic efficacy .

Application Details
Drug FormulationEnhances solubility of hydrophobic drugs
Nanoparticle StabilizationImproves encapsulation efficiency

Materials Science

In materials science, this compound serves as a surfactant and stabilizing agent in various formulations. It is particularly noted for its use in creating functional coatings that exhibit water repellency and chemical resistance.

Case Study: Functional Coatings

Research indicates that octadecylamine can be incorporated into coatings for textiles and other materials to impart hydrophobic properties. This application is significant in developing water-resistant fabrics and protective coatings for various surfaces .

Material Property Enhanced
TextilesWater repellency
Protective CoatingsChemical resistance

Nanotechnology

This compound plays a crucial role in nanotechnology, particularly in the synthesis and functionalization of nanomaterials. It is used to modify the surface properties of carbon-based nanomaterials like graphene oxide and carbon nanotubes.

Case Study: Carbon Nanomaterials

Studies have shown that octadecylamine can effectively functionalize carbon nanomaterials for applications in thin-film nanocomposite membranes and microelectrodes. This functionalization enhances the electrical conductivity and stability of these materials .

Nanomaterial Application
Graphene OxideThin-film membranes
Carbon NanotubesMicroelectrodes

Agricultural Applications

In agriculture, this compound is employed as an anticaking agent and flotation agent in mineral processing. Its surfactant properties facilitate the separation of valuable minerals from ores during extraction processes.

Case Study: Mineral Processing

The use of octadecylamine as a flotation agent has been documented to improve the recovery rates of certain minerals, thereby enhancing the efficiency of mining operations .

Application Impact
Flotation AgentImproved mineral recovery rates

Industrial Applications

This compound finds utility in various industrial processes such as metalworking fluids, lubricants, and corrosion inhibitors. Its ability to reduce friction and prevent corrosion makes it valuable in manufacturing settings.

Case Study: Metalworking Fluids

The incorporation of octadecylamine into metalworking fluids has been shown to enhance lubrication properties significantly while providing corrosion protection for machinery .

Industry Function
MetalworkingLubrication & corrosion prevention

Mechanism of Action

The mechanism of action of Methyl-octadecyl-amine, hydrochloride is primarily based on its surfactant properties. It can interact with lipid bilayers, altering membrane permeability and facilitating the delivery of active compounds. The molecular targets include cell membranes and lipid-based structures, where it can disrupt or stabilize the membrane depending on the concentration and conditions.

Comparison with Similar Compounds

Similar Compounds

    Octadecylamine: The parent compound without the methyl group.

    Dimethyloctadecylamine: Contains two methyl groups attached to the nitrogen atom.

    Hexadecylamine: Similar structure but with a shorter carbon chain.

Uniqueness

Methyl-octadecyl-amine, hydrochloride is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective surfactant. Its hydrochloride form enhances its solubility in aqueous solutions, which is advantageous for various applications.

Biological Activity

Methyl-octadecyl-amine, hydrochloride is a quaternary ammonium salt derived from octadecylamine, notable for its long carbon chain of 18 carbons. This compound exhibits unique properties that make it valuable in various applications, particularly in biological contexts. Its chemical structure contributes to its antimicrobial , corrosion-inhibiting , and surface-active properties.

  • Chemical Formula : C19H42ClN
  • Molecular Weight : Approximately 320.02 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in organic solvents; insoluble in water

Synthesis Methods

This compound can be synthesized through various methods, typically involving the methylation of octadecylamine or through quaternization reactions with methyl halides under controlled conditions.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. Compounds in this class are often used as biocides and preservatives due to their ability to disrupt microbial cell membranes. The mechanism involves:

  • Disruption of Cell Membranes : The hydrophobic tail of the molecule integrates into the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.
  • Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, making it suitable for various applications in healthcare and sanitation.

Corrosion Inhibition

This compound has also been studied for its effectiveness as a corrosion inhibitor in industrial applications. It forms a protective film on metal surfaces, reducing oxidation and prolonging the lifespan of materials exposed to corrosive environments.

Surface Activity

The compound’s long hydrophobic chain enhances its surfactant properties, making it useful in formulations requiring emulsification and stabilization. This is particularly relevant in:

  • Cosmetic Products : As an emulsifier to stabilize oil-in-water formulations.
  • Industrial Applications : Used in coatings and lubricants where surface tension reduction is critical.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular FormulaKey Features
Octadecanamine124-30-1C18H39NPrimary amine; used as an emulsifier
N-Methylstearylamine2439-55-6C19H41NContains a methyl group; similar applications
Dodecylamine112-03-8C12H27NShorter carbon chain; different properties
Hexadecylamine112-00-5C16H35NIntermediate-length chain; surfactant use

This compound is distinguished by its longer carbon chain, enhancing hydrophobic interactions compared to shorter-chain analogs.

Case Study 1: Antimicrobial Efficacy

A study demonstrated the antimicrobial efficacy of methyl-octadecyl-amine against various pathogens. The results showed a significant reduction in bacterial viability in treated samples compared to controls. The minimum inhibitory concentration (MIC) was established for several strains, indicating its potential as an effective antimicrobial agent.

Case Study 2: Corrosion Protection

In industrial settings, methyl-octadecyl-amine was evaluated for corrosion protection on carbon steel surfaces exposed to saline environments. The results indicated that the compound formed a stable protective layer that significantly reduced corrosion rates compared to untreated surfaces.

Research Findings

Recent literature emphasizes the compound's role in:

  • Antioxidant Activity : While primarily noted for its antimicrobial properties, some studies suggest potential antioxidant effects that could be explored further.
  • Cell Viability Studies : In vitro studies have shown that methyl-octadecyl-amine does not adversely affect mammalian cell lines at lower concentrations, suggesting a favorable safety profile for certain applications.

Properties

CAS No.

2787-53-3

Molecular Formula

C19H42ClN

Molecular Weight

320.0 g/mol

IUPAC Name

N-methyloctadecan-1-amine;hydrochloride

InChI

InChI=1S/C19H41N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2;/h20H,3-19H2,1-2H3;1H

InChI Key

NNKSAZWMTWKXLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC.Cl

Origin of Product

United States

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